四(3-羟基苯基)卟啉

描述

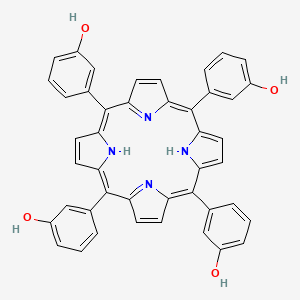

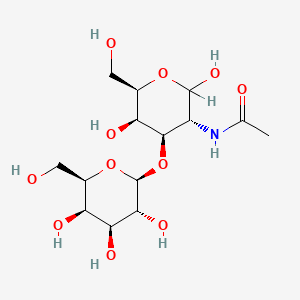

Tetra(3-hydroxyphenyl)porphyrins are a class of porphyrin compounds with hydroxyphenyl groups at the meso-positions of the tetrapyrrolic ring. These compounds have been extensively studied due to their potential applications in photodynamic therapy (PDT) for cancer treatment, as well as their use in solar energy conversion and catalysis . The presence of hydroxy groups in the molecule enhances their solubility and allows for further chemical modifications, making them versatile precursors for a variety of materials with opto-electronic properties .

Synthesis Analysis

The synthesis of tetra(3-hydroxyphenyl)porphyrins typically involves the Adler method, which is a condensation reaction between an aldehyde (such as m-hydroxybenzaldehyde) and pyrrole in the presence of a solvent like propionic acid . The reaction conditions, including the use of catalysts, solvent ratios, and reaction temperature, have been optimized to improve yields and purity. For instance, a reaction time of 50-60 minutes at a temperature range of 120-140°C using a solvent mixture of propionic acid, acetic acid, and nitrobenzene has been found to be effective . The synthesized compounds are then purified using techniques such as column chromatography and characterized by spectroscopic methods including H-1 NMR, FTIR, UV-vis, and fluorescence .

Molecular Structure Analysis

The molecular structures of tetra(3-hydroxyphenyl)porphyrins have been confirmed through various spectroscopic techniques. For example, H-1 NMR and FTIR spectroscopy have been used to elucidate the structure of novel liquid crystalline meso-tetra(4-(3,4,5-trialkoxybenzoate)phenyl)porphyrins . Additionally, crystallographic studies have revealed that these compounds can form isomorphous structures with a three-dimensional hydrogen-bonded network, which is facilitated by the hydroxyphenyl groups .

Chemical Reactions Analysis

Tetra(3-hydroxyphenyl)porphyrins can undergo a variety of chemical reactions. For instance, upon irradiation, 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP) can yield quinonoid porphyrins, while its chlorin and bacteriochlorin derivatives exhibit true photobleaching, leading to several fragmentation products . The introduction of halogen atoms, such as bromine or iodine, into the porphyrin structure can significantly affect the photophysical and photodynamic characteristics of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetra(3-hydroxyphenyl)porphyrins have been extensively studied. These compounds exhibit strong absorption bands in the red region of the visible spectrum, which is crucial for their effectiveness as tumor photosensitizers . Their photophysical properties, such as absorption and fluorescence spectra, triplet state lifetime, and singlet oxygen generation capacity, have been measured and compared to clinically used photosensitizers like Foscan . Additionally, the influence of solvents on the tautomeric existence and morphological changes of these compounds has been investigated, revealing the significant role of solvent interactions in their behavior .

科学研究应用

光动力疗法

四(3-羟基苯基)卟啉已被探索作为光动力疗法 (PDT) 的潜在光敏剂。它们在治疗原发性和复发性头颈癌方面显示出前景,一些衍生物在美国和加拿大处于 III 期临床试验中(Songca & Mbatha, 2000)。它们的体外抗癌细胞培养活性,特别是它们的光活性和组织分布,已使用 MTT 试验和 19F NMR 光谱等方法进行了研究(Songca, 2001)。

合成和表征

已经合成了四(羟基苯基)卟啉的新衍生物,并评估了它们的物理性质,以了解它们作为抗癌 PDT 中光敏剂的效用。这些研究包括吸收和荧光光谱、三重态寿命、稳定性和单线态氧生成能力(Rojkiewicz 等,2013)。

光谱和分子研究

已经进行了光谱和分子建模研究,以了解介-四(4-羟基苯基)卟啉与人血清白蛋白的结合。这项研究对于了解这些化合物如何与生物分子相互作用至关重要(An 等,2009)。

光物理性质

已经对这些化合物的な物理性质进行了研究,包括它们在不同溶剂和酸性 pH 介质中的紫外-可见、发射和激发光谱。此类研究有助于开发具有光电特性的新材料,用于 PDT、太阳能转换和催化等应用(Cretu 等,2008)。

光动力疗法的新型偶联物

已经合成了源自四(4-氨基苯基)卟啉的新型卟啉-席夫碱偶联物,并评估了它们对人表皮癌细胞的生物活性。这些偶联物是光动力治疗剂的潜在候选物(Yao 等,2016)。

催化应用

已经研究了用聚(乙二醇)改性的四(4-羟基苯基)卟啉在有机和水溶液中氧化裂解烯烃。这证明了这些化合物在催化应用中的潜力(Liu 等,2007)。

纳米结构应用

已经研究了两亲性四(4-羟基苯基)卟啉在水溶液中的自组装性质。这项研究对于了解具有不同形态的纳米结构的形成至关重要,这在医学、传感器配方和环保催化剂中很有用(Lu 等,2009)。

作用机制

Tetra(3-hydroxyphenyl)porphyrin, also known as 3,3’,3’‘,3’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakisphenol, is a compound that has attracted significant interest due to its potential applications in photodynamic therapy .

Target of Action

The primary targets of Tetra(3-hydroxyphenyl)porphyrin are cancer cells . The compound has superior tumor-localizing properties, which makes it an effective photosensitizer .

Mode of Action

Tetra(3-hydroxyphenyl)porphyrin acts as a photosensitizing agent . It enters cancer cells and is activated via light to produce reactive species which destroy the cell . The compound is excited from ground state to the first excited singlet state by the application of 652 nm light . It then undergoes intersystem crossing to an excited triplet state which is longer lived and able to interact with surrounding molecules .

Pharmacokinetics

The pharmacokinetics of Tetra(3-hydroxyphenyl)porphyrin involve its distribution between normal and cancer tissue . The compound shows high localization in cancer tissue . The development of supramolecular platforms has improved the compound’s pharmacokinetics and tumor-homing .

Result of Action

The result of the compound’s action is the destruction of cancer cells . The compound has a high tumor-necrosis/normal-tissue damage ratio when used as a photosensitizer . This means that it effectively destroys cancer cells while minimizing damage to normal tissue .

Action Environment

The action of Tetra(3-hydroxyphenyl)porphyrin is influenced by environmental factors. For instance, the compound shows high toxicity in the dark . This suggests that the compound’s action, efficacy, and stability are influenced by light conditions .

未来方向

The future directions for Tetra(3-hydroxyphenyl)porphyrin include its use in the development of unsymmetrical porphyrins for applications such as photodynamic therapy and nonlinear optics . There is also potential for its use in the selective extraction and determination of Hg (II) ion in spiked water samples .

属性

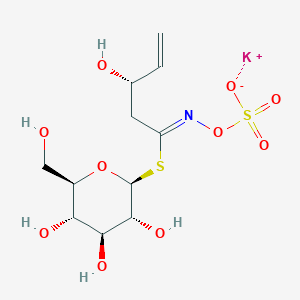

IUPAC Name |

3-[10,15,20-tris(3-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-24,45,48-52H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUELZXZJXUXJCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C=C4)C9=CC(=CC=C9)O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025582 | |

| Record name | 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22112-79-4 | |

| Record name | 5,10,15,20-Tetra(3-hydroxyphenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

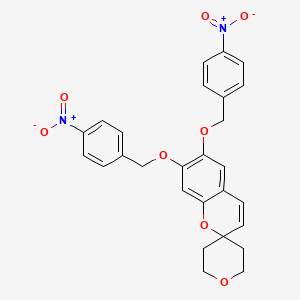

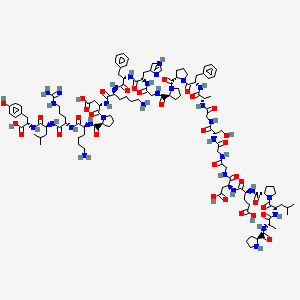

![N-{(3r,6s,9s,12r)-6-Ethyl-12-Methyl-9-[3-(N'-Methylcarbamimidamido)propyl]-2,5,8,11-Tetraoxo-3-Phenyl-1,4,7,10-Tetraazacyclotetradecan-12-Yl}-2-Methylpropanamide](/img/structure/B3028470.png)

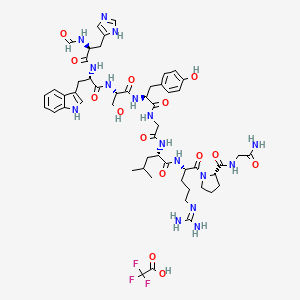

![N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B3028471.png)

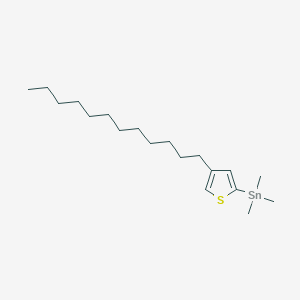

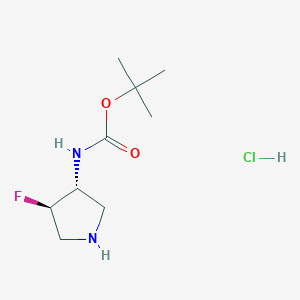

![Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II)](/img/structure/B3028478.png)